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Compound of Interest

Compound Name:
2,5-Difluoro-4-

methoxybenzaldehyde

Cat. No.: B1587805 Get Quote

Abstract: 2,5-Difluoro-4-methoxybenzaldehyde is a substituted aromatic aldehyde that

serves as a critical building block in contemporary chemical synthesis. Its unique electronic

properties, stemming from the interplay between the electron-withdrawing fluorine atoms and

the electron-donating methoxy and aldehyde groups, make it a valuable precursor for a range

of complex molecular targets. This guide provides an in-depth analysis of its molecular

structure, physicochemical properties, synthesis, and characterization. It is intended for

researchers, chemists, and professionals in drug discovery and materials science who require

a comprehensive understanding of this versatile reagent.

Core Molecular Structure and Physicochemical
Properties
2,5-Difluoro-4-methoxybenzaldehyde is characterized by a benzene ring substituted with two

fluorine atoms at positions 2 and 5, a methoxy group at position 4, and an aldehyde group at

position 1. This specific arrangement of functional groups dictates its reactivity and utility in

organic synthesis.

The molecular formula is C₈H₆F₂O₂.[1] Its molecular weight is 172.13 g/mol .[1][2] The fluorine

atoms significantly influence the molecule's electrostatic potential and can engage in hydrogen

bonding, which can be pivotal in designing molecules for biological targets.

Table 1: Physicochemical and Identification Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1587805?utm_src=pdf-interest
https://www.benchchem.com/product/b1587805?utm_src=pdf-body
https://www.benchchem.com/product/b1587805?utm_src=pdf-body
https://amp.chemicalbook.com/ChemicalProductProperty_EN_CB11484590.htm?N=United%20States
https://amp.chemicalbook.com/ChemicalProductProperty_EN_CB11484590.htm?N=United%20States
https://pubchem.ncbi.nlm.nih.gov/compound/3856938
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1587805?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source(s)

Molecular Formula C₈H₆F₂O₂ [1][2]

Molecular Weight 172.13 g/mol [1][2]

CAS Number 879093-08-0 [1][3]

Appearance White to off-white solid [1]

Melting Point 97-100 °C [1]

Boiling Point (Predicted) 232.8 ± 35.0 °C [1]

Density (Predicted) 1.289 ± 0.06 g/cm³ [1]

InChI Key
DCGKDDVUUMOTDH-

UHFFFAOYSA-N
[4]

SMILES String
COC1=C(C=C(C(F)=C1)C=O)

F
[4]

Synthesis and Mechanistic Considerations
The synthesis of substituted benzaldehydes like 2,5-Difluoro-4-methoxybenzaldehyde often

involves multi-step sequences starting from simpler aromatic precursors. A common strategy is

the formylation of a correspondingly substituted anisole derivative. One of the most prevalent

methods for introducing an aldehyde group onto an activated aromatic ring is the Vilsmeier-

Haack reaction.

Causality in Synthesis: The choice of a formylation reaction like the Vilsmeier-Haack is dictated

by the electronic nature of the precursor, 2,5-difluoroanisole. The methoxy group is an ortho-,

para-director, activating the ring for electrophilic substitution. The Vilsmeier reagent (generated

from a phosphoryl chloride and a formamide like DMF) is a mild electrophile, which is ideal for

this type of transformation, minimizing side reactions that might occur with harsher

electrophiles.

Experimental Protocol: Synthesis via Vilsmeier-Haack
Formylation
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This protocol is a representative method and should be adapted and optimized based on

laboratory conditions.

Step 1: Generation of the Vilsmeier Reagent

In a three-necked, round-bottom flask equipped with a magnetic stirrer, dropping funnel, and

a nitrogen inlet, cool phosphoryl chloride (POCl₃, 1.1 eq) in an appropriate solvent (e.g.,

anhydrous Dichloromethane (DCM) or 1,2-dichloroethane (DCE)) to 0 °C in an ice bath.

Slowly add N,N-Dimethylformamide (DMF, 1.2 eq) dropwise via the dropping funnel. The

causality here is critical: slow addition is necessary to control the exothermic reaction.

After the addition is complete, allow the mixture to stir at room temperature for approximately

30-60 minutes to ensure the complete formation of the electrophilic Vilsmeier reagent,

[(CH₃)₂N=CHCl]⁺Cl⁻.

Step 2: Electrophilic Aromatic Substitution

Dissolve the starting material, 2,5-difluoroanisole (1.0 eq), in the chosen anhydrous solvent.

Add this solution to the freshly prepared Vilsmeier reagent.

Heat the reaction mixture, typically to 60-80 °C, and monitor its progress using Thin Layer

Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The elevated

temperature is required to overcome the activation energy for the electrophilic attack on the

difluorinated aromatic ring.

Step 3: Hydrolysis and Work-up

Once the reaction is complete, cool the mixture to room temperature and then carefully pour

it into a beaker of crushed ice. This step hydrolyzes the intermediate iminium salt to the final

aldehyde product. This is a highly exothermic step and must be performed with caution.

Neutralize the acidic solution with an aqueous base, such as sodium hydroxide (NaOH) or

sodium bicarbonate (NaHCO₃), until the pH is approximately 7-8.

Extract the product into an organic solvent (e.g., ethyl acetate or DCM).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate under reduced pressure to yield the crude product.

Step 4: Purification

The crude 2,5-Difluoro-4-methoxybenzaldehyde is typically a solid and can be purified by

recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate)

or by column chromatography on silica gel.

Spectroscopic Validation and Structural
Confirmation
Each synthesis must be a self-validating system. The identity and purity of the synthesized 2,5-
Difluoro-4-methoxybenzaldehyde are confirmed through a combination of spectroscopic

methods.

¹H NMR (Proton Nuclear Magnetic Resonance): This technique confirms the presence and

connectivity of hydrogen atoms. For this molecule, one would expect to see distinct signals

for the aldehydic proton (highly deshielded, ~9.8-10.1 ppm), the two aromatic protons (with

characteristic splitting patterns due to H-F and H-H coupling), and the methoxy protons (a

singlet around 3.9-4.1 ppm).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This provides information about the

carbon skeleton. Key signals include the aldehyde carbonyl carbon (~185-190 ppm),

aromatic carbons directly attached to fluorine (showing large C-F coupling constants), and

the methoxy carbon (~56 ppm).

Mass Spectrometry (MS): This confirms the molecular weight of the compound. High-

resolution mass spectrometry (HRMS) can be used to confirm the exact molecular formula

(C₈H₆F₂O₂).[1]

Infrared (IR) Spectroscopy: This identifies the functional groups present. A strong carbonyl

(C=O) stretch for the aldehyde is expected around 1690-1715 cm⁻¹, and C-F stretches will

be visible in the fingerprint region (typically 1000-1400 cm⁻¹).
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The diagram below illustrates a standard workflow for synthesizing and validating the final

product.

Synthesis Phase

Validation Phase

2,5-Difluoroanisole
+ Vilsmeier Reagent

Electrophilic
Substitution

Aqueous
Work-up

Recrystallization or
Chromatography

Pure 2,5-Difluoro-
4-methoxybenzaldehyde

Yields Final Product

NMR Spectroscopy
(¹H, ¹³C)

Mass Spectrometry
(MS/HRMS) IR Spectroscopy

Structure & Purity
Confirmed
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Click to download full resolution via product page

Caption: Synthesis and validation workflow for 2,5-Difluoro-4-methoxybenzaldehyde.

Applications in Drug Discovery and Development
Substituted benzaldehydes are cornerstone intermediates in medicinal chemistry. The specific

substitution pattern of 2,5-Difluoro-4-methoxybenzaldehyde makes it a valuable precursor for

creating novel pharmaceutical candidates.

Scaffold for Heterocyclic Synthesis: The aldehyde group is a versatile handle for constructing

various heterocyclic rings (e.g., pyrimidines, quinolines, imidazoles), which are prevalent

motifs in active pharmaceutical ingredients (APIs).

Modulation of Physicochemical Properties: The fluorine atoms are often incorporated into

drug candidates to improve metabolic stability (by blocking sites of oxidative metabolism)

and enhance binding affinity (through favorable electrostatic interactions). The methoxy

group can also be used to tune lipophilicity and solubility.

Precursor for Bioactive Molecules: While specific examples for this exact molecule are

proprietary or in early stages, analogous fluorinated and methoxylated benzaldehydes are

key in synthesizing compounds targeting a range of diseases, including cancer,

inflammation, and infectious agents.[5][6] The structural motifs derived from these building

blocks are common in kinase inhibitors and GPCR modulators.

Safety and Handling
As a laboratory chemical, 2,5-Difluoro-4-methoxybenzaldehyde requires careful handling.

Hazards: It is classified as an irritant, causing skin and serious eye irritation.[3] It may also

cause respiratory irritation.[3]

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety

goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area or a

chemical fume hood.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place under an

inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[1]

Disposal: Dispose of the chemical and its container in accordance with local, regional, and

national regulations.

Conclusion
2,5-Difluoro-4-methoxybenzaldehyde is more than just a chemical compound; it is an

enabling tool for innovation in chemical and pharmaceutical sciences. Its well-defined structure,

predictable reactivity, and the strategic placement of its fluoro and methoxy substituents

provide chemists with a powerful building block for constructing novel molecules with tailored

properties. A thorough understanding of its synthesis, characterization, and safe handling is

paramount for any researcher looking to leverage its potential in their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 2,5-DIFLUORO-4-METHOXYBENZALDEHYDE | 879093-08-0 [amp.chemicalbook.com]

2. 2,5-Difluoro-4-methoxybenzaldehyde | C8H6F2O2 | CID 3856938 - PubChem
[pubchem.ncbi.nlm.nih.gov]

3. 2,5-Difluoro-4-methoxybenzaldehyde SDS - Preuzmite i pretplatite se na ažuriranja
[sdsmanager.com]

4. PubChemLite - 2,5-difluoro-4-methoxybenzaldehyde (C8H6F2O2)
[pubchemlite.lcsb.uni.lu]

5. nbinno.com [nbinno.com]

6. nbinno.com [nbinno.com]

To cite this document: BenchChem. [An In-Depth Technical Guide to 2,5-Difluoro-4-
methoxybenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1587805#2-5-difluoro-4-methoxybenzaldehyde-
molecular-structure-and-weight]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://amp.chemicalbook.com/ChemicalProductProperty_EN_CB11484590.htm?N=United%20States
https://www.benchchem.com/product/b1587805?utm_src=pdf-body
https://www.benchchem.com/product/b1587805?utm_src=pdf-custom-synthesis
https://amp.chemicalbook.com/ChemicalProductProperty_EN_CB11484590.htm?N=United%20States
https://pubchem.ncbi.nlm.nih.gov/compound/3856938
https://pubchem.ncbi.nlm.nih.gov/compound/3856938
https://sdsmanager.com/sigurnosno-tehnicki-list/acros-organics-bvba-25-difluoro-4-methoxybenzaldehyde-hr/
https://sdsmanager.com/sigurnosno-tehnicki-list/acros-organics-bvba-25-difluoro-4-methoxybenzaldehyde-hr/
https://pubchemlite.lcsb.uni.lu/e/compound/3856938
https://pubchemlite.lcsb.uni.lu/e/compound/3856938
https://www.nbinno.com/article/other-organic-chemicals/the-role-of-2-fluoro-5-methoxybenzaldehyde-in-modern-drug-discovery-vk
https://www.nbinno.com/article/pharmaceutical-intermediates/optimizing-pharmaceutical-synthesis-2-5-dimethoxybenzaldehyde-xq
https://www.benchchem.com/product/b1587805#2-5-difluoro-4-methoxybenzaldehyde-molecular-structure-and-weight
https://www.benchchem.com/product/b1587805#2-5-difluoro-4-methoxybenzaldehyde-molecular-structure-and-weight
https://www.benchchem.com/product/b1587805#2-5-difluoro-4-methoxybenzaldehyde-molecular-structure-and-weight
https://www.benchchem.com/product/b1587805#2-5-difluoro-4-methoxybenzaldehyde-molecular-structure-and-weight
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1587805?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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